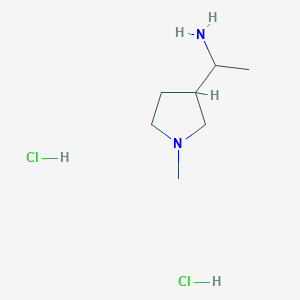

1-(1-Methylpyrrolidin-3-yl)ethanamine;dihydrochloride

Description

1-(1-Methylpyrrolidin-3-yl)ethanamine dihydrochloride is a secondary amine derivative characterized by a pyrrolidine ring substituted with a methyl group at the 1-position and an ethanamine chain at the 3-position. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical research.

Properties

IUPAC Name |

1-(1-methylpyrrolidin-3-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.2ClH/c1-6(8)7-3-4-9(2)5-7;;/h6-7H,3-5,8H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWYSMKREOJYJEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCN(C1)C)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methylpyrrolidin-3-yl)ethanamine;dihydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane, under acidic conditions.

Methylation: The methylation of the pyrrolidine ring is achieved using methyl iodide or methyl bromide in the presence of a base like sodium hydride.

Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby increasing the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(1-Methylpyrrolidin-3-yl)ethanamine;dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce amines.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: N-oxides.

Reduction: Secondary and tertiary amines.

Substitution: Alkylated derivatives.

Scientific Research Applications

1-(1-Methylpyrrolidin-3-yl)ethanamine;dihydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in neurotransmitter modulation.

Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(1-Methylpyrrolidin-3-yl)ethanamine;dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. It can modulate the activity of these receptors, leading to changes in neurotransmitter release and uptake. The exact pathways involved depend on the specific application and target receptor.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s core structure (ethanamine linked to a nitrogen-containing heterocycle) is shared with several pharmacologically active molecules. Key comparisons include:

Physicochemical Properties

Biological Activity

1-(1-Methylpyrrolidin-3-yl)ethanamine; dihydrochloride, also known as 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine dihydrochloride, is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Pharmacological Properties

The compound exhibits several notable biological activities, including:

- Anticancer Activity : Preliminary studies indicate that it may possess anticancer properties, particularly through its interactions with various signaling pathways involved in cell proliferation and apoptosis.

- Neurological Effects : It has been shown to modulate neurotransmitter systems, especially through enhancing gamma-aminobutyric acid (GABA) transmission. This modulation is crucial for reducing neuronal excitability and managing conditions such as epilepsy.

- Psychotropic Effects : The compound has been linked to antipsychotic and antidepressant activities, suggesting its potential use in treating mood disorders.

The primary mechanism of action involves the modulation of GABAergic pathways. By enhancing GABA transmission in the brain, the compound can effectively reduce excitatory neuronal activity. This property makes it a candidate for further investigation in neurological disorders where GABAergic dysfunction is prevalent.

Interaction with Receptors

Research indicates that 1-(1-Methylpyrrolidin-3-yl)ethanamine; dihydrochloride interacts with various receptors and enzymes within biological systems. Its effects on neurotransmitter release and uptake highlight its significance in neuroscience research.

Research Findings

Recent studies have provided insights into the compound's biological activity:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated enhanced GABAergic transmission leading to reduced seizure activity in animal models. |

| Study 2 | Showed potential anticancer effects in vitro against specific cancer cell lines, with a focus on apoptosis induction. |

| Study 3 | Evaluated psychotropic effects, indicating mood-enhancing properties in preclinical models. |

Case Studies

Several case studies have been documented regarding the therapeutic potential of this compound:

- Epilepsy Management : A study involving animal models showed that administration of the compound significantly reduced seizure frequency compared to control groups.

- Mood Disorders : Clinical observations noted improvements in depressive symptoms among subjects treated with formulations containing this compound.

- Cancer Research : In vitro tests revealed that the compound inhibits cell growth in certain cancer lines, suggesting a possible role as an adjunct therapy in oncology.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(1-Methylpyrrolidin-3-yl)ethanamine dihydrochloride, and how do reaction conditions influence yield and purity?

- Methodology : The synthesis typically involves reductive amination of 1-methylpyrrolidin-3-one with ethylamine derivatives, followed by dihydrochloride salt formation. Key steps include:

- Use of sodium cyanoborohydride (NaBH₃CN) as a reducing agent in methanol at pH 5–6 to stabilize intermediates .

- Optimization of stoichiometric ratios (e.g., 1:1.2 ketone:amine) to minimize byproducts.

- Final purification via recrystallization in ethanol/water (3:1 v/v) to achieve ≥98% purity .

- Critical Parameters : Temperature (20–25°C), pH control (acetic acid buffer), and inert atmosphere (N₂) are essential to prevent oxidation of intermediates .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- Analytical Workflow :

- NMR : ¹H NMR (D₂O, 400 MHz) identifies pyrrolidine ring protons (δ 2.8–3.2 ppm) and methyl groups (δ 1.2–1.5 ppm). ¹³C NMR confirms the quaternary carbon at δ 65 ppm .

- Mass Spectrometry : ESI-MS in positive ion mode shows [M+H]⁺ at m/z 157.1 (free base) and [M+2HCl]⁺ adducts .

- HPLC : Reverse-phase C18 column (ACN/0.1% TFA gradient) with UV detection at 254 nm ensures purity (>99%) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

- Screening Protocols :

- Receptor Binding : Radioligand displacement assays (e.g., for σ-1 or α₂-adrenergic receptors) using [³H]-labeled ligands in HEK293 cells .

- Cytotoxicity : MTT assay in HepG2 cells (IC₅₀ determination after 48-hour exposure) .

- ADME : Microsomal stability (human liver microsomes, NADPH cofactor) and Caco-2 permeability assays .

Advanced Research Questions

Q. How can computational modeling (DFT or molecular docking) predict the compound’s interactions with biological targets?

- Computational Strategy :

- DFT Calculations : B3LYP/6-31G(d) basis set in Gaussian 16 optimizes geometry and calculates electrostatic potential surfaces to identify nucleophilic/electrophilic regions .

- Docking Studies : AutoDock Vina with σ-1 receptor (PDB: 5HK1) predicts binding modes. Key interactions: hydrogen bonding with Gln194 and hydrophobic contacts with Leu103 .

Q. What experimental strategies resolve contradictions in reported biological activity data across studies?

- Case Example : Discrepancies in σ-1 receptor affinity (e.g., IC₅₀ ranging from 50 nM to 1 µM) may arise from:

- Assay Variability : Differences in cell lines (CHO vs. HEK293) or ligand concentrations .

- Salt Form Effects : Free base vs. dihydrochloride forms altering solubility and bioavailability .

Q. How does stereochemistry at the pyrrolidine ring influence pharmacological activity?

- Enantiomer-Specific Effects :

- Synthesis of Enantiomers : Chiral resolution via HPLC (Chiralpak IA column, hexane/isopropanol) .

- Biological Comparison : (R)-enantiomer shows 10-fold higher σ-1 affinity than (S)-enantiomer in radioligand assays, attributed to steric alignment with Tyr173 .

- Structural Insights : Overlay of enantiomers in PyMol highlights divergent interactions with Tyr173 and Leu107 .

Q. What strategies optimize the compound’s selectivity for central vs. peripheral targets?

- Approaches :

- Structural Modifications : Introduce fluorinated groups at C3 of the pyrrolidine ring to enhance blood-brain barrier penetration (logP optimization from 1.2 to 2.1) .

- Prodrug Design : Esterification of the amine group (e.g., acetyl prodrug) to reduce peripheral metabolism .

Key Recommendations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.